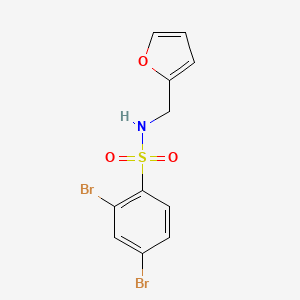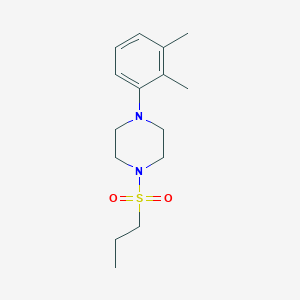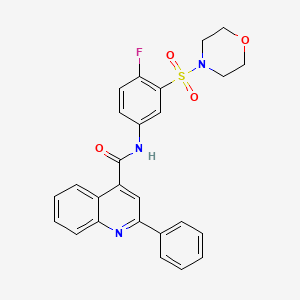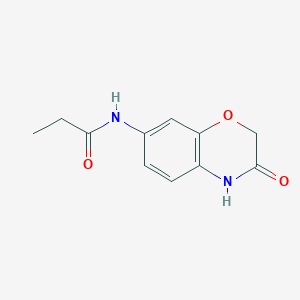
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide (DBFS) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins and altered cellular signaling pathways. 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide also acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal that can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has also been shown to reduce ROS levels in cells and protect against oxidative stress-induced damage. Additionally, 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been shown to modulate immune responses and regulate insulin signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high selectivity and potency as a PTP inhibitor and its ability to act as a fluorescent probe for ROS detection. However, 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
For research on 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide include exploring its potential as a therapeutic agent for the treatment of cancer and other diseases, developing more efficient synthesis methods, and improving its solubility and bioavailability for use in vivo. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cellular signaling pathways and immune responses.
Conclusion:
In conclusion, 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore its full potential.
Métodos De Síntesis
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide can be synthesized using various methods, including nucleophilic substitution, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. The most common method for synthesizing 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide is through the reaction of 2,4-dibromoaniline with furan-2-carboxaldehyde in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to produce 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. Additionally, 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVDUEFFLYIZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)


![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)
